Ido1-IN-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

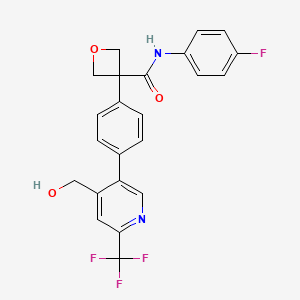

Molecular Formula |

C23H18F4N2O3 |

|---|---|

Molecular Weight |

446.4 g/mol |

IUPAC Name |

N-(4-fluorophenyl)-3-[4-[4-(hydroxymethyl)-6-(trifluoromethyl)-3-pyridinyl]phenyl]oxetane-3-carboxamide |

InChI |

InChI=1S/C23H18F4N2O3/c24-17-5-7-18(8-6-17)29-21(31)22(12-32-13-22)16-3-1-14(2-4-16)19-10-28-20(23(25,26)27)9-15(19)11-30/h1-10,30H,11-13H2,(H,29,31) |

InChI Key |

KTZHBUHZJXHRMG-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CO1)(C2=CC=C(C=C2)C3=CN=C(C=C3CO)C(F)(F)F)C(=O)NC4=CC=C(C=C4)F |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Ido1-IN-18: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein and a high-priority target for cancer immunotherapy. Its enzymatic activity, the catabolism of tryptophan to kynurenine, within the tumor microenvironment leads to immunosuppression by depleting an essential amino acid for T-cell function and producing immunomodulatory metabolites. Ido1-IN-18, also identified as compound 14 in the primary literature, is a potent and selective inhibitor of IDO1. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, offering valuable insights for researchers and professionals in the field of drug development.

Introduction to IDO1 as a Therapeutic Target

IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1] Overexpressed in many tumor cells and antigen-presenting cells within the tumor microenvironment, IDO1 creates a tolerogenic state that allows cancer cells to evade immune surveillance.[1] The depletion of tryptophan and the accumulation of kynurenine and its downstream metabolites suppress the proliferation and effector function of T-cells while promoting the generation of regulatory T-cells (Tregs).[1] Therefore, inhibiting IDO1 is a promising strategy to restore anti-tumor immunity and enhance the efficacy of other cancer therapies, including checkpoint inhibitors.

Discovery of this compound

This compound was discovered through a structure-based drug design approach, as detailed in the publication "Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors".[1] The development of this compound, referred to as compound 14 in the study, involved the optimization of a hydroxyamidine scaffold.[1] The research focused on enhancing enzymatic and cellular potency, leading to the identification of this promising inhibitor.[1]

Physicochemical Properties and Quantitative Data

This compound is a small molecule inhibitor with the chemical name 4-((6-amino-5-(3-chloro-4-fluorophenyl)-4-pyrimidinyl)amino)-N-hydroxy-3,3-dimethyl-1-piperidinecarboximidamide. Its activity has been characterized in both enzymatic and cellular assays.

| Parameter | Value | Assay Type | Reference |

| IDO1 IC50 | 51 nM (as part of a series) | Enzymatic Assay | [1] |

| HeLa Cell IC50 | Micromolar range (as part of a series) | Cellular Assay | [1] |

Synthesis of this compound

The synthesis of this compound involves a multi-step chemical process. The detailed protocol is provided in the supporting information of the primary publication.[2] A generalized scheme is presented below.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Generalized)

A detailed, step-by-step synthesis protocol for this compound (compound 14) is available in the Supporting Information of the publication "Discovery of Hydroxyamidine Derivatives as Highly Potent, Selective Indoleamine-2,3-dioxygenase 1 Inhibitors".[2] The synthesis generally involves the preparation of key intermediates followed by a coupling reaction to yield the final product. Purification is typically achieved through chromatographic techniques.

Biological Evaluation: Experimental Protocols

The biological activity of this compound was assessed using standard enzymatic and cellular assays to determine its potency and selectivity as an IDO1 inhibitor.

Recombinant Human IDO1 Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against purified IDO1 enzyme.

Principle: The assay measures the production of N-formylkynurenine, the product of the IDO1-catalyzed reaction, which is then converted to kynurenine. The concentration of kynurenine is quantified spectrophotometrically.

Protocol:

-

Recombinant human IDO1 is incubated with varying concentrations of this compound in an assay buffer containing L-tryptophan, methylene blue, and ascorbic acid.

-

The reaction is initiated by the addition of the enzyme and incubated at 37°C.

-

The reaction is stopped by the addition of trichloroacetic acid.

-

The mixture is then heated to hydrolyze N-formylkynurenine to kynurenine.

-

After centrifugation to remove precipitated protein, the supernatant is mixed with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

The absorbance of the resulting colored product is measured at 480 nm.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the IDO1 enzymatic assay.

HeLa Cell-Based IDO1 Activity Assay

Objective: To evaluate the inhibitory activity of this compound on IDO1 in a cellular context.

Principle: HeLa cells are stimulated with interferon-gamma (IFN-γ) to induce the expression of IDO1. The ability of the test compound to inhibit IDO1 activity is determined by measuring the amount of kynurenine released into the cell culture medium.

Protocol:

-

HeLa cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with IFN-γ to induce IDO1 expression.

-

Varying concentrations of this compound are added to the cells, followed by the addition of L-tryptophan.

-

After incubation, the cell culture supernatant is collected.

-

The supernatant is treated with trichloroacetic acid to precipitate proteins.

-

The amount of kynurenine in the supernatant is quantified by adding Ehrlich's reagent and measuring the absorbance at 480 nm.

-

The cellular IC50 value is determined from the dose-response curve.

Caption: Workflow for the cellular IDO1 assay.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the enzymatic activity of IDO1. This leads to the restoration of tryptophan levels and a reduction in the production of immunosuppressive kynurenine metabolites within the tumor microenvironment. This modulation of the metabolic landscape is hypothesized to reactivate anti-tumor T-cell responses.

Caption: IDO1 signaling pathway and the inhibitory action of this compound.

Conclusion and Future Directions

This compound is a potent inhibitor of the IDO1 enzyme, demonstrating significant potential as a therapeutic agent in the field of oncology. Its discovery through structure-based design highlights the power of this approach in developing targeted therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound, both as a monotherapy and in combination with other immunotherapies. The detailed methodologies and data presented in this whitepaper provide a solid foundation for researchers to build upon in the ongoing effort to harness the therapeutic potential of IDO1 inhibition.

References

The Role of Ido1-IN-18 in Tryptophan Catabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the tryptophan catabolism pathway, playing a significant role in immune regulation and tumor immune evasion. Its inhibition is a promising strategy in cancer immunotherapy. This technical guide provides an in-depth overview of the role of IDO1 in tryptophan catabolism, with a focus on the inhibitor Ido1-IN-18. While specific quantitative data and detailed experimental protocols for this compound are not extensively available in the public domain, this guide leverages information on other well-characterized IDO1 inhibitors and general experimental methodologies to provide a comprehensive resource. This document covers the mechanism of action of IDO1, the downstream signaling pathways affected by its activity, and detailed protocols for assessing inhibitor potency.

Introduction to Tryptophan Catabolism and the Role of IDO1

Tryptophan, an essential amino acid, is metabolized through two primary pathways: the serotonin pathway and the kynurenine pathway. The vast majority of tryptophan is catabolized via the kynurenine pathway, where the initial and rate-limiting step is catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). IDO1, in particular, is an intracellular, heme-containing enzyme that is not typically expressed in normal tissues but can be induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ) in various cell types, including tumor cells and antigen-presenting cells.[1][2]

The enzymatic activity of IDO1 has profound effects on the immune system. By depleting local tryptophan concentrations, IDO1 can induce T-cell anergy and apoptosis, as T-cells are highly sensitive to tryptophan levels.[3] Furthermore, the accumulation of downstream catabolites, particularly kynurenine, leads to the suppression of effector T-cell function and the promotion of regulatory T-cell (Treg) differentiation, creating an immunosuppressive tumor microenvironment.[3][4]

This compound: An Investigational IDO1 Inhibitor

This compound (also referred to as Compound 14) is a potent inhibitor of the IDO1 enzyme.[5] While detailed biochemical and cellular characterization data for this compound are not widely published, it is being investigated for its potential in cancer research.[5][6] The primary mechanism of action of IDO1 inhibitors like this compound is to block the catalytic activity of the IDO1 enzyme, thereby preventing the degradation of tryptophan and the production of immunosuppressive kynurenine.[7] This action is intended to restore anti-tumor immune responses.

Quantitative Data for Representative IDO1 Inhibitors

Due to the limited availability of specific data for this compound, the following table summarizes the inhibitory activities of other well-known IDO1 inhibitors to provide a comparative context for researchers.

| Inhibitor | Target(s) | IC50 (Enzymatic) | IC50 (Cellular) | Mechanism of Action | Reference(s) |

| Epacadostat (INCB024360) | IDO1 | 12 nM | ~15.3 nM (SKOV-3 cells) | Competitive inhibitor | [8][9] |

| Navoximod (GDC-0919) | IDO1/TDO | IDO1: 13 nM | Not specified | Competitive inhibitor | [10] |

| Linrodostat (BMS-986205) | IDO1 | Not specified | ~9.5 nM (SKOV-3 cells) | Reversible, non-competitive | [8] |

| Indoximod (1-Methyl-D-tryptophan) | Not a direct enzyme inhibitor | Pathway IC50 = 450 nM | Not applicable | Tryptophan mimetic, affects mTORC1 signaling | [9][10] |

Signaling Pathways Modulated by IDO1 Activity

The immunosuppressive effects of IDO1 are mediated through distinct signaling pathways initiated by either tryptophan depletion or kynurenine accumulation.

Tryptophan Depletion and the GCN2/mTOR Pathways

The depletion of tryptophan in the local microenvironment is sensed by the General Control Nonderepressible 2 (GCN2) kinase. GCN2 activation leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which in turn inhibits protein synthesis and induces T-cell anergy and apoptosis. Concurrently, tryptophan scarcity can inhibit the mammalian target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation, further contributing to the suppression of T-cell function.[9][11]

Kynurenine Accumulation and the Aryl Hydrocarbon Receptor (AhR)

Kynurenine and its downstream metabolites act as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. Activation of AhR in T-cells promotes the differentiation of naïve T-cells into immunosuppressive regulatory T-cells (Tregs) and inhibits the function of effector T-cells.[4][11]

Experimental Protocols for Assessing IDO1 Inhibition

The following sections provide detailed methodologies for key experiments to characterize IDO1 inhibitors.

General Workflow for IDO1 Inhibitor Screening

Enzymatic IDO1 Inhibition Assay (Fluorogenic Method)

This assay measures the direct inhibition of recombinant IDO1 enzyme activity.

Materials:

-

Recombinant human IDO1 enzyme

-

IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

-

L-tryptophan (substrate)

-

Ascorbate and Methylene Blue (reducing agents)

-

Catalase

-

Test compound (e.g., this compound) dissolved in DMSO

-

Fluorogenic developer solution that reacts with N-formylkynurenine (NFK)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction premix containing IDO1 Assay Buffer, ascorbate, methylene blue, and catalase.

-

Add the reaction premix to the wells of a 96-well plate.

-

Add the test compound at various concentrations to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Add the recombinant IDO1 enzyme to all wells except for the no-enzyme control.

-

Initiate the reaction by adding L-tryptophan to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and add the fluorogenic developer solution.

-

Incubate as per the developer instructions (e.g., 4 hours at 37°C).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 402/488 nm).[12]

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using a suitable curve-fitting software.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3 or HeLa).[8][13]

-

Cell culture medium (e.g., McCoy's 5A or DMEM) with fetal bovine serum (FBS) and antibiotics.

-

Human interferon-gamma (IFN-γ).

-

Test compound (e.g., this compound) dissolved in DMSO.

-

Trichloroacetic acid (TCA).

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).

-

96-well cell culture plates.

-

Microplate reader for absorbance measurement.

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours.[14]

-

Remove the medium and replace it with fresh medium containing various concentrations of the test compound and a fixed concentration of L-tryptophan.

-

Incubate the cells for 24-48 hours.

-

Collect the cell culture supernatant.

-

To hydrolyze N-formylkynurenine to kynurenine, add TCA to the supernatant and incubate at 50°C for 30 minutes.[14]

-

Centrifuge to pellet any precipitate.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.[8]

-

Generate a standard curve with known concentrations of kynurenine to quantify the amount produced in the samples.

-

Calculate the percent inhibition and determine the cellular IC50 value.

T-cell Co-culture Assay

This functional assay assesses the ability of an IDO1 inhibitor to rescue T-cell activation from IDO1-mediated suppression.

Materials:

-

IDO1-expressing cancer cells (as above).

-

T-cell line (e.g., Jurkat) or primary T-cells.

-

T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA).

-

Test compound.

-

ELISA kit for quantifying T-cell activation markers (e.g., IL-2).

Procedure:

-

Seed the IDO1-expressing cancer cells and induce IDO1 expression with IFN-γ as described previously.

-

Add the T-cells to the cancer cell culture.

-

Add the T-cell activation stimuli.

-

Add the test compound at various concentrations.

-

Co-culture for 48-72 hours.

-

Collect the supernatant and measure the concentration of IL-2 or another T-cell activation marker by ELISA.

-

The rescue of IL-2 production in the presence of the inhibitor indicates its functional activity.

Conclusion

This compound represents a promising investigational molecule for the inhibition of IDO1, a key enzyme in tryptophan catabolism with significant implications for cancer immunology. While specific data for this compound remains limited, the established methodologies and the understanding of the IDO1 signaling pathway provide a solid framework for its further characterization. The experimental protocols detailed in this guide offer a comprehensive approach to evaluating the efficacy of this compound and other novel IDO1 inhibitors, from direct enzymatic inhibition to functional cellular and in vivo studies. Continued research in this area is crucial for the development of new and effective cancer immunotherapies.

References

- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Tryptophan Catabolism as Immune Mechanism of Primary Resistance to Anti-PD-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - MedChem Express [bioscience.co.uk]

- 7. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. abcam.com [abcam.com]

- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to Ido1-IN-18 and Kynurenine Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway, playing a significant role in immune suppression, particularly in the tumor microenvironment. Its inhibition is a promising strategy in cancer immunotherapy. This technical guide focuses on Ido1-IN-18, a potent IDO1 inhibitor, providing a comprehensive overview of its mechanism of action, quantitative data, and the experimental protocols for its evaluation. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: The Kynurenine Pathway and IDO1

The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan. This pathway is initiated by the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) or tryptophan 2,3-dioxygenase (TDO), which catalyzes the conversion of tryptophan to N-formylkynurenine. This initial step is the rate-limiting factor in the pathway. N-formylkynurenine is subsequently converted to kynurenine, which can then be metabolized into several downstream products.

In the context of cancer, the upregulation of IDO1 in tumor cells and antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites. This has a profound immunosuppressive effect, primarily by inhibiting the proliferation and function of effector T cells and promoting the differentiation of regulatory T cells. By creating an immune-tolerant environment, cancer cells can evade the host's immune system. Therefore, inhibiting IDO1 is a key therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.

This compound: A Potent IDO1 Inhibitor

This compound, also referred to as compound 14 in scientific literature, is a potent and selective inhibitor of the IDO1 enzyme.[1] It belongs to a novel class of oxetane-containing IDO1 inhibitors.[1][2] The development of this compound was aimed at achieving long-acting inhibition of IDO1, suitable for less frequent dosing regimens in clinical settings.[2]

Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of IDO1. By blocking the conversion of tryptophan to N-formylkynurenine, this compound prevents the depletion of tryptophan and the accumulation of immunosuppressive kynurenine in the local tumor microenvironment. This restores the function of effector T cells and other immune cells, allowing them to recognize and attack tumor cells. The inhibition of IDO1 by this compound helps to shift the balance from an immunosuppressive to an immunopermissive tumor microenvironment.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound based on available scientific literature. For comparative purposes, data for the well-characterized IDO1 inhibitor Epacadostat is also provided where available.

| Compound | Parameter | Value | Assay Type | Reference |

| This compound (Compound 14) | Cellular IC50 | Data not publicly available | HeLa Cell-Based Assay | [1][2] |

| Epacadostat | Cellular IC50 | 7.4 nM | HeLa Cell-Based Assay | [3] |

| Epacadostat | Enzymatic IC50 | 73 nM | Recombinant hIDO1 Assay | [3] |

Note: Specific quantitative data for this compound is contained within the primary publication "Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing" by Derun Li et al., which is not fully publicly accessible. The table will be updated as more data becomes available in the public domain.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of IDO1 inhibitors like this compound. These are generalized protocols that can be adapted for specific research needs.

In Vitro IDO1 Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified recombinant IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (cofactor)

-

Methylene blue (cofactor)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Test compound (e.g., this compound)

-

Trichloroacetic acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the test compound at various concentrations to the wells of the microplate.

-

Add the recombinant IDO1 enzyme to the wells and incubate briefly.

-

Initiate the enzymatic reaction by adding L-tryptophan.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA. This also serves to hydrolyze the N-formylkynurenine product to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate and add DMAB reagent.

-

Incubate at room temperature to allow color development.

-

Measure the absorbance at 480 nm. The amount of kynurenine produced is proportional to the absorbance.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.

Materials:

-

Human cancer cell line known to express IDO1 (e.g., HeLa or SKOV-3)

-

Interferon-gamma (IFN-γ) to induce IDO1 expression

-

Cell culture medium

-

Test compound (e.g., this compound)

-

Reagents for kynurenine detection (as in the in vitro assay)

-

96-well cell culture plate

Procedure:

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.

-

Remove the medium and replace it with fresh medium containing the test compound at various concentrations.

-

Incubate for a further 24-48 hours.

-

Collect the cell culture supernatant.

-

Measure the kynurenine concentration in the supernatant using the TCA and DMAB method described in the in vitro assay.

-

Determine the cellular IC50 value of the compound.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental procedures relevant to the study of this compound.

Caption: The Kynurenine Pathway and the inhibitory action of this compound on the IDO1/TDO enzymes.

Caption: Workflow for the in vitro IDO1 enzyme inhibition assay.

Caption: Workflow for the cell-based IDO1 inhibition assay.

Conclusion

This compound represents a significant advancement in the development of long-acting IDO1 inhibitors. By effectively targeting the kynurenine pathway, it holds the potential to reverse tumor-induced immunosuppression and enhance the efficacy of cancer immunotherapies. This technical guide provides a foundational understanding of this compound, its mechanism of action, and the experimental approaches for its characterization. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.

References

The Impact of Ido1-IN-18 on Immune Cell Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that plays a critical role in tumor immune evasion.[1][2] By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway, IDO1 creates an immunosuppressive tumor microenvironment.[1][3] This is achieved through two primary mechanisms: the depletion of tryptophan, which is essential for T cell proliferation and function, and the production of immunosuppressive kynurenine metabolites.[4][5] These metabolites can induce T cell anergy and apoptosis, and promote the differentiation and activation of regulatory T cells (Tregs).[4][6]

Ido1-IN-18 is a potent inhibitor of the IDO1 enzyme and is under investigation for its potential in cancer immunotherapy.[2] By blocking the enzymatic activity of IDO1, this compound aims to reverse the immunosuppressive effects within the tumor microenvironment, thereby restoring and enhancing anti-tumor immune responses. This technical guide provides an in-depth overview of the effects of IDO1 inhibition, with a focus on the functional consequences for key immune cell populations, supported by quantitative data and detailed experimental protocols. While specific data for this compound is emerging, this guide incorporates data from other well-characterized IDO1 inhibitors to provide a comprehensive understanding of the therapeutic potential of this class of compounds.

Effect on T Cell Function

Inhibition of IDO1 is expected to restore the proliferative capacity and effector functions of T lymphocytes that are suppressed in the tumor microenvironment.

T Cell Proliferation

By preventing the depletion of tryptophan, IDO1 inhibitors can rescue T cells from cell cycle arrest and promote their proliferation in response to antigenic stimulation.

Table 1: Inhibitory Concentration (IC50) of IDO1 Inhibitors on T Cell Proliferation

| Compound | Assay System | IC50 (nM) | Reference |

| Epacadostat | Cell-based IDO1 activity assay | 15.3 | [7] |

| BMS-986205 | Cell-based IDO1 activity assay | 9.5 | [7] |

| Epacadostat | Jurkat T cell activation rescue | ~18 | [7] |

| BMS-986205 | Jurkat T cell activation rescue | ~8 | [7] |

Cytokine Production

IDO1 inhibition can restore the production of pro-inflammatory cytokines by T cells, which are crucial for an effective anti-tumor immune response.

Table 2: Effect of IDO1 Inhibition on Cytokine Production

| Immune Cell Type | Treatment | Cytokine | Change | Reference |

| Dendritic Cells | IDO1 knockdown | IL-12 | Increased secretion | [8] |

| Dendritic Cells | IDO1 knockdown | IL-10 | Decreased secretion | [8] |

| CD4+ and CD8+ T cells | IDO1 inhibition (1-MT-L) | IFN-γ | Enhanced generation | [9] |

Regulatory T Cell (Treg) Differentiation

The accumulation of kynurenine in the tumor microenvironment promotes the differentiation of naïve T cells into immunosuppressive Tregs.[6] IDO1 inhibitors can block this process, thereby reducing the population of Tregs.

Effect on Dendritic Cell (DC) Function

Dendritic cells expressing IDO1 adopt a tolerogenic phenotype, characterized by reduced expression of co-stimulatory molecules and an impaired ability to activate effector T cells.[10] Inhibition of IDO1 can reverse this tolerogenic state.

Table 3: Modulation of Dendritic Cell Maturation Markers by IDO1

| Condition | Marker | Change in Expression | Reference |

| IDO1 knockdown in DCs | CD86 | Downregulated | [3] |

| IDO1 knockdown in DCs | PD-L1 | Upregulated | [3] |

Experimental Protocols

Measurement of Kynurenine Levels by High-Performance Liquid Chromatography (HPLC)

This protocol describes the quantification of tryptophan and kynurenine in cell culture supernatants to assess IDO1 enzyme activity.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase: 15 mM potassium phosphate (pH 6.4), with 2.7% (v/v) acetonitrile[11]

-

Trichloroacetic acid (TCA)

-

Tryptophan and kynurenine standards

Procedure:

-

Culture cells (e.g., IFN-γ stimulated HeLa cells) in the presence of L-tryptophan (15 µg/mL) and the IDO1 inhibitor for 24 hours.[1]

-

Collect 140 µL of the cell culture supernatant.

-

Add 10 µL of 6.1 N TCA to precipitate proteins and incubate for 30 minutes at 50°C to hydrolyze N-formylkynurenine to kynurenine.[1]

-

Centrifuge the samples to pellet the precipitated protein.

-

Inject the supernatant onto the HPLC system.

-

Separate tryptophan and kynurenine using an isocratic mobile phase with a flow rate of 0.8 ml/min.[11]

-

Detect tryptophan and kynurenine by UV absorbance at 286 nm and 360 nm, respectively.[11]

-

Quantify the concentrations by comparing the peak areas to a standard curve generated with known concentrations of tryptophan and kynurenine.[11]

T Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This protocol outlines a one-way MLR to assess the effect of an IDO1 inhibitor on T cell proliferation.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors

-

CD4+ T cell isolation kit

-

Monocyte-derived dendritic cells (mo-DCs)

-

Cell proliferation dye (e.g., CFSE)

-

Complete RPMI-1640 medium

-

IDO1 inhibitor (e.g., this compound)

Procedure:

-

Isolate CD4+ T cells from one donor (responder cells) and generate mo-DCs from the second donor (stimulator cells).

-

Label the responder CD4+ T cells with a cell proliferation dye according to the manufacturer's instructions.

-

Co-culture the labeled CD4+ T cells with the mo-DCs at a suitable ratio (e.g., 10:1) in a 96-well plate.

-

Add the IDO1 inhibitor at various concentrations to the co-culture.

-

Incubate the plate for 5-7 days at 37°C in a CO2 incubator.

-

Harvest the cells and analyze T cell proliferation by flow cytometry, measuring the dilution of the proliferation dye in the CD4+ T cell population.

Dendritic Cell Maturation and Function Assay

This protocol describes the assessment of DC maturation and their ability to stimulate T cell responses in the presence of an IDO1 inhibitor.

Materials:

-

Monocyte-derived dendritic cells (mo-DCs)

-

Maturation cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2)[9]

-

IDO1 inhibitor

-

Allogeneic CD3+ T cells

-

Flow cytometry antibodies for DC maturation markers (e.g., CD80, CD86, HLA-DR)

-

ELISA kits for cytokines (e.g., IL-12, IL-10)

Procedure:

-

Culture immature mo-DCs with the maturation cocktail in the presence or absence of the IDO1 inhibitor for 48 hours.

-

Analysis of DC Phenotype: Harvest a portion of the DCs and stain with fluorescently labeled antibodies against maturation markers. Analyze by flow cytometry to assess the expression levels of these markers.

-

Analysis of Cytokine Secretion: Collect the culture supernatants and measure the concentrations of IL-12 and IL-10 using ELISA kits.

-

Functional Analysis (MLR): Co-culture the matured DCs with allogeneic CD3+ T cells for 5 days. Assess T cell proliferation as described in the T cell proliferation assay protocol.

Signaling Pathways and Experimental Workflows

Caption: IDO1 signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for T cell proliferation assay.

Caption: Workflow for dendritic cell maturation and function assay.

References

- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Differential Roles of IDO1 and IDO2 in T and B Cell Inflammatory Immune Responses [frontiersin.org]

- 6. Frontiers | Activation of the Regulatory T-Cell/Indoleamine 2,3-Dioxygenase Axis Reduces Vascular Inflammation and Atherosclerosis in Hyperlipidemic Mice [frontiersin.org]

- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gain‑of‑function of IDO in DCs inhibits T cell immunity by metabolically regulating surface molecules and cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PGE2-Induced IDO1 Inhibits the Capacity of Fully Mature DCs to Elicit an In Vitro Antileukemic Immune Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dendritic cells, indoleamine 2,3 dioxygenase and acquired immune privilege - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-sensitive Diode Array Detector [bio-protocol.org]

Understanding the Pharmacokinetics of IDO1 Inhibitors: A Technical Guide

Disclaimer: No specific public data could be located for a compound designated "Ido1-IN-18". This guide therefore provides a comprehensive overview of the pharmacokinetics and core principles of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors by summarizing publicly available data from representative, well-characterized molecules in this class. This information is intended for researchers, scientists, and drug development professionals.

Introduction to IDO1 and its Inhibitors

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune regulation. It catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites.[3][4] These events suppress the activity of effector T cells and natural killer cells while promoting the function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enabling cancer cells to evade immune destruction.[5][6]

Given its significant role in tumor immune escape, IDO1 has emerged as a promising therapeutic target in oncology.[3][5] Small molecule inhibitors of IDO1 aim to block this immunosuppressive pathway, restore anti-tumor immunity, and enhance the efficacy of other cancer therapies, such as immune checkpoint inhibitors.[4] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these inhibitors is crucial for their successful clinical development.

Pharmacokinetics of Representative IDO1 Inhibitors

The pharmacokinetic profiles of several IDO1 inhibitors have been characterized in preclinical and clinical studies. Below are summary tables of key pharmacokinetic parameters for some of these compounds.

Table 1: Pharmacokinetic Parameters of SHR9146 in Mice

| Parameter | Intravenous (5 mg/kg) | Oral (20 mg/kg) | Oral (40 mg/kg) | Oral (80 mg/kg) |

| Tmax (h) | - | 0.79 ± 0.36 | 0.79 ± 0.36 | 0.79 ± 0.36 |

| Cmax (µg/mL) | - | 8.751 | 10.332 | 12.893 |

| AUC0-t (µg·h/mL) | - | 15.606 | 38.891 | 69.971 |

| t1/2 (h) | 0.713 | 1.586 ± 0.853 | 1.586 ± 0.853 | 1.586 ± 0.853 |

| CL (mL/min/kg) | 12 | 19.8 ± 0.9 | 19.8 ± 0.9 | 19.8 ± 0.9 |

| Vd (L/kg) | 0.666 | 3.427 ± 1.617 | 3.427 ± 1.617 | 3.427 ± 1.617 |

| Bioavailability (%) | - | 54.2 ± 12.6 | 54.2 ± 12.6 | 54.2 ± 12.6 |

Data sourced from a preclinical pharmacokinetic study of SHR9146 in mice.[7]

Table 2: Pharmacokinetic Parameters of Epacadostat in Humans (Advanced Solid Tumors)

| Dose | Cmax (nM) | Tmax (h) | AUC0-12h (nM·h) |

| 50 mg BID | 569 | 1.9 | 2,710 |

| 100 mg BID | 1,220 | 2.0 | 6,340 |

| 300 mg BID | 3,790 | 2.0 | 24,100 |

Data from a Phase I study in patients with advanced solid malignancies.[8] Epacadostat plasma exposures increased in an approximately dose-proportional manner.[8]

Table 3: Pharmacokinetic Parameters of Navoximod in Humans

| Route | Dose | Tmax (h) | t1/2 (h) | CL (L/h) | Vz (L) | Absolute Bioavailability (%) |

| Oral | 200 mg | 0.5 (median) | 11.0 | - | - | 55.5 |

| Intravenous | 5 mg | - | 12.6 | 62.0 | 1120 | - |

Data from a Phase 1 study in healthy volunteers.[4]

Table 4: Pharmacokinetic Parameters of PF-06840003 (active enantiomer PF-06840002) in Humans (Recurrent Malignant Glioma)

| Dose | Tmax (h) | t1/2 (h) |

| 125 mg QD | 1.5 - 3.0 | 2 - 4 |

| 250 mg QD | 1.5 - 3.0 | 2 - 4 |

| 250 mg BID | 1.5 - 3.0 | 2 - 4 |

| 500 mg BID | 1.5 - 3.0 | 2 - 4 |

Data from a Phase 1 study. Following dosing, the median time to maximum plasma concentration for the active enantiomer was 1.5-3.0 hours and the mean elimination half-life was 2 to 4 hours on Cycle 1 Day 1.[9]

Experimental Protocols

In Vivo Pharmacokinetic Study Protocol (General)

A typical preclinical pharmacokinetic study of an IDO1 inhibitor involves the following steps:

-

Animal Model: Male and female mice or rats are commonly used. Animals are housed under controlled conditions with free access to food and water.[10]

-

Drug Formulation and Administration: The inhibitor is formulated in an appropriate vehicle for the intended route of administration (e.g., oral gavage or intravenous injection). Doses are often selected based on in vitro potency and preliminary toxicity studies.[11][12]

-

Sample Collection: Blood samples are collected at predetermined time points after drug administration via techniques such as tail vein or retro-orbital bleeding.[12] Plasma is separated by centrifugation and stored frozen until analysis.

-

Bioanalytical Method: Plasma concentrations of the drug and its major metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7][13] This involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.[7]

IDO1 Signaling Pathway and Mechanism of Inhibition

IDO1 exerts its immunosuppressive effects through two primary mechanisms: the depletion of tryptophan and the production of kynurenine.

-

Tryptophan Depletion: Tryptophan is an essential amino acid for T-cell proliferation and function. Its depletion by IDO1 can lead to T-cell anergy and apoptosis.

-

Kynurenine Production: Kynurenine and its downstream metabolites can induce the differentiation of naive T cells into immunosuppressive Tregs and can also directly induce apoptosis in effector T cells.

IDO1 inhibitors block the catalytic activity of the enzyme, thereby preventing the conversion of tryptophan to kynurenine. This restores local tryptophan levels and reduces the concentration of immunosuppressive kynurenine metabolites, leading to a reactivation of the anti-tumor immune response.

Recent studies have also suggested that IDO1 activity can promote cancer progression through direct effects on tumor cells, for example, by activating the PI3K/Akt signaling pathway.[14][15]

Conclusion

IDO1 inhibitors represent a promising class of immunotherapeutic agents with the potential to overcome a key mechanism of tumor immune evasion. A thorough understanding of their pharmacokinetic and pharmacodynamic properties is essential for their successful development and clinical application. While specific data for "this compound" is not publicly available, the information gathered from representative IDO1 inhibitors provides a valuable framework for understanding the ADME properties and therapeutic potential of this class of drugs. Continued research into the pharmacokinetics of novel IDO1 inhibitors will be critical for optimizing dosing strategies and combination therapies to improve patient outcomes in oncology.

References

- 1. The signaling function of IDO1 incites the malignant progression of mouse B16 melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elisakits.co.uk [elisakits.co.uk]

- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 4. Investigation of the absolute bioavailability and human mass balance of navoximod, a novel IDO1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epacadostat Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A phase 1 study of PF-06840003, an oral indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor in patients with recurrent malignant glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3.8. In Vivo Pharmacokinetics Studies in Rats [bio-protocol.org]

- 11. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Small Animal In Vivo PK Service - Creative Biolabs [creative-biolabs.com]

- 13. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of Ido1-IN-18: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available preliminary information on Ido1-IN-18, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). Due to the limited publicly available data on this compound, this document focuses on its known chemical properties and places its potential efficacy within the broader context of IDO1 inhibition. The experimental protocols and signaling pathway information are based on established methodologies for evaluating IDO1 inhibitors.

Core Concepts of IDO1 Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of kynurenine and its metabolites.[1] This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby fostering an immunosuppressive environment that allows cancer cells to evade immune destruction.[1]

IDO1 inhibitors, such as this compound, aim to block this immunosuppressive pathway, restoring anti-tumor immunity. By inhibiting the enzymatic activity of IDO1, these compounds prevent the degradation of tryptophan, thereby maintaining a microenvironment conducive to a robust anti-tumor immune response.

This compound: Chemical Properties

This compound, also identified as Compound 14, is a potent small molecule inhibitor of the IDO1 enzyme. Its fundamental chemical and physical properties are detailed below.

| Property | Value |

| Molecular Formula | C₂₃H₁₈F₄N₂O₃ |

| Molecular Weight | 446.39 g/mol |

| CAS Number | 2328099-08-5 |

| Appearance | Solid |

| Purity | ≥98% |

| Solubility | DMSO: ≥ 34 mg/mL |

| Ethanol: < 1 mg/mL | |

| Water: < 1 mg/mL |

Experimental Protocols

While specific experimental data for this compound is not widely published, the following protocols outline standard methodologies for evaluating the efficacy of IDO1 inhibitors.

In Vitro IDO1 Enzyme Activity Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant IDO1.

Methodology:

-

Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), ascorbic acid (reducing agent), methylene blue (cofactor), catalase, and the test compound (this compound).

-

Procedure:

-

The reaction is initiated by adding L-tryptophan to a reaction mixture containing the IDO1 enzyme, cofactors, and varying concentrations of this compound or a vehicle control.

-

The mixture is incubated at 37°C.

-

The reaction is stopped, and the product, N-formylkynurenine, is hydrolyzed to kynurenine.

-

The concentration of kynurenine is quantified using high-performance liquid chromatography (HPLC) or a colorimetric assay.

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of IDO1 inhibition against the logarithm of the inhibitor concentration.

Cell-Based IDO1 Activity Assay

This assay assesses the ability of an inhibitor to block IDO1 activity within a cellular context. Human cancer cell lines that express IDO1 upon stimulation with interferon-gamma (IFN-γ), such as HeLa cells or MDA-MB-231 breast cancer cells, are commonly used.

Methodology:

-

Cell Culture: Plate the chosen cell line and allow for adherence.

-

Induction of IDO1 Expression: Treat the cells with IFN-γ to induce the expression of the IDO1 enzyme.

-

Inhibitor Treatment: Add varying concentrations of this compound to the cell culture medium.

-

Kynurenine Measurement: After an incubation period, collect the cell culture supernatant and measure the concentration of kynurenine, the product of IDO1 activity.

-

Data Analysis: Determine the IC50 value, representing the concentration of this compound required to inhibit 50% of kynurenine production in the cells.

A study has indicated that this compound, in conjunction with a TPH1 inhibitor, was capable of reducing the promotion of L-kynurenine by RBPJ. However, specific quantitative data from this experiment is not available.

In Vivo Tumor Models

The anti-tumor efficacy of IDO1 inhibitors is typically evaluated in syngeneic mouse tumor models, which have a competent immune system.

Methodology:

-

Tumor Implantation: Implant tumor cells (e.g., B16-F10 melanoma, CT26 colon carcinoma) subcutaneously or orthotopically into immunocompetent mice.

-

Treatment: Once tumors are established, administer this compound orally or via intraperitoneal injection at various doses and schedules. A control group receives a vehicle.

-

Tumor Growth Monitoring: Measure tumor volume regularly.

-

Immunophenotyping: At the end of the study, tumors and spleens can be harvested to analyze the immune cell populations (e.g., CD8+ T cells, Tregs) by flow cytometry.

-

Pharmacodynamic Analysis: Measure the levels of tryptophan and kynurenine in the plasma and tumor tissue to confirm target engagement.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general IDO1 signaling pathway and a typical experimental workflow for evaluating an IDO1 inhibitor.

Caption: General IDO1 signaling pathway and the point of intervention for this compound.

Caption: A typical experimental workflow for the preclinical evaluation of an IDO1 inhibitor.

References

In-Depth Technical Guide: Ido1-IN-18 Target Engagement in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement of Ido1-IN-18, a potent and long-acting inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in cancer cells. This document details the quantitative data, experimental protocols, and key signaling pathways associated with this novel inhibitor, identified as compound 14 in the foundational research.

Core Concept: Targeting the IDO1 Pathway in Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunoregulatory enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to tryptophan depletion and the accumulation of kynurenine metabolites. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby enabling tumor cells to evade immune surveillance.[1] Inhibition of IDO1 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity.

This compound (Compound 14): Quantitative Data Summary

This compound, also referred to as compound 14, is a novel oxetane-containing IDO1 inhibitor. Its potency has been characterized through both enzymatic and cell-based assays.

| Parameter | Value | Assay Type | Reference |

| IC50 | 0.0071 µM | Enzymatic Assay | [3] |

| EC50 | 0.86 µM | Cellular Assay | [3] |

Note: IC50 represents the concentration of the inhibitor required to reduce the enzymatic activity of purified IDO1 by 50%. EC50 represents the effective concentration of the inhibitor required to achieve 50% of its maximal effect in a cell-based assay, which in this context is the inhibition of kynurenine production.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.

IDO1 Enzymatic Assay

This assay quantifies the direct inhibitory effect of a compound on the activity of purified recombinant IDO1 enzyme.

Principle: The enzymatic activity of IDO1 is measured by the conversion of tryptophan to N-formylkynurenine, which is then hydrolyzed to kynurenine. The concentration of kynurenine is determined spectrophotometrically.

Protocol:

-

Reagents:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue (cofactor)

-

Ascorbic acid (reductant)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Trichloroacetic acid (TCA) for reaction termination

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent) for color development

-

-

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, methylene blue, ascorbic acid, catalase, and the IDO1 enzyme.

-

Add the test compound (this compound) at various concentrations.

-

Initiate the reaction by adding L-tryptophan.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Terminate the reaction by adding TCA.

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge to pellet precipitated protein.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at 480 nm.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

IDO1 Cellular Assay (Kynurenine Measurement)

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment of target engagement.

Principle: Cancer cells (e.g., HeLa or SKOV-3) are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression. The amount of kynurenine secreted into the cell culture medium is measured as an indicator of IDO1 activity.

Protocol:

-

Cell Culture:

-

Seed cancer cells (e.g., HeLa) in a 96-well plate and allow them to adhere overnight.

-

-

IDO1 Induction:

-

Treat the cells with human IFN-γ (e.g., 10 ng/mL) to induce IDO1 expression and incubate for 24-48 hours.

-

-

Compound Treatment:

-

Add the test compound (this compound) at various concentrations to the cell culture medium.

-

-

Incubation:

-

Incubate the cells with the compound for a defined period (e.g., 24 hours).

-

-

Kynurenine Measurement:

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.

-

Centrifuge to remove any precipitate.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

Measure the absorbance at 480 nm.

-

Calculate the EC50 value by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.

-

Cellular Thermal Shift Assay (CETSA)

While specific CETSA data for this compound is not publicly available, this section provides a general protocol for a high-throughput dose-response CETSA (HTDR-CETSA) to assess target engagement of IDO1 inhibitors in living cells.[4][5][6]

Principle: The binding of a ligand (inhibitor) to its target protein can increase the protein's thermal stability. CETSA measures this ligand-induced stabilization by quantifying the amount of soluble protein remaining after heat treatment.

Protocol:

-

Cell Treatment:

-

Treat intact cancer cells with the test compound (this compound) at various concentrations or a vehicle control.

-

-

Heating:

-

Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation. The optimal temperature for differentiating between bound and unbound protein needs to be empirically determined.

-

-

Cell Lysis:

-

Lyse the cells to release the soluble proteins. This can be achieved through various methods, including freeze-thaw cycles or detergent-based lysis buffers.

-

-

Separation of Soluble and Precipitated Fractions:

-

Centrifuge the cell lysates at high speed to pellet the precipitated proteins and cell debris.

-

-

Quantification of Soluble IDO1:

-

Collect the supernatant containing the soluble proteins.

-

Quantify the amount of soluble IDO1 using a detection method such as:

-

Western Blotting: A traditional, low-throughput method.

-

Enzyme Fragment Complementation (EFC): A high-throughput method where IDO1 is fused to a small enzyme fragment (e.g., ePL tag). Complementation with a larger fragment results in a chemiluminescent signal proportional to the amount of soluble fusion protein.[4]

-

-

-

Data Analysis:

-

Plot the amount of soluble IDO1 as a function of temperature for both treated and untreated cells to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

For a dose-response curve, cells are treated with a range of compound concentrations and heated at a single, optimized temperature. The amount of stabilized protein is then plotted against the compound concentration.

-

Visualizations

The following diagrams illustrate the key pathways and experimental workflows.

Conclusion

This compound (Compound 14) is a highly potent inhibitor of the immunosuppressive enzyme IDO1. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate its mechanism of action and therapeutic potential. The visualization of the IDO1 signaling pathway and experimental workflows provides a clear conceptual framework for understanding the target engagement of this promising anti-cancer agent. Future studies, including Cellular Thermal Shift Assays, will be valuable in further elucidating the direct interaction of this compound with its target in a cellular context.

References

- 1. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Evaluation of Ido1-IN-18

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of Ido1-IN-18, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The following sections detail the underlying signaling pathway, experimental workflows for determining inhibitory activity, and representative data presentation.

Introduction to IDO1 Signaling

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] This enzymatic activity has significant implications in immunology, particularly in the context of cancer. By depleting tryptophan and producing kynurenine metabolites, IDO1 can suppress the proliferation and function of effector T cells, while promoting the activity of regulatory T cells.[3][4][5] This creates an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune destruction.[3][4] Consequently, inhibiting IDO1 is a promising strategy in cancer immunotherapy.[6][7]

Caption: The IDO1 signaling pathway in the tumor microenvironment.

Experimental Protocols

Two primary types of in vitro assays are recommended for evaluating this compound: a cell-free enzymatic assay to determine direct inhibition of the IDO1 enzyme and a cell-based assay to assess the compound's activity in a more physiologically relevant context.

Cell-Free IDO1 Enzymatic Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant human IDO1.

Materials:

-

Recombinant Human IDO1 Enzyme

-

L-Tryptophan (substrate)

-

Methylene Blue

-

Ascorbic Acid

-

Catalase

-

Potassium Phosphate Buffer (pH 6.5)

-

This compound (test compound)

-

Epacadostat or other known IDO1 inhibitor (positive control)

-

Trichloroacetic Acid (TCA)

-

p-Dimethylaminobenzaldehyde (DMAB) in acetic acid

-

96-well microplate

-

Incubator

-

Microplate reader

Procedure:

-

Prepare Reagent Mix: In a potassium phosphate buffer (50 mM, pH 6.5), prepare a reaction mixture containing L-tryptophan (400 µM), methylene blue (10 µM), ascorbic acid (20 mM), and catalase (100 µg/mL).[1]

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare dilutions of a known IDO1 inhibitor as a positive control.

-

Enzyme Addition: Add the recombinant IDO1 enzyme to each well of a 96-well plate, except for the no-enzyme control wells.

-

Initiate Reaction: Add the test compound (this compound) or control to the wells and pre-incubate for a short period. Initiate the enzymatic reaction by adding the L-tryptophan substrate solution.[1]

-

Incubation: Incubate the plate at 37°C for 30-60 minutes.[1]

-

Stop Reaction: Terminate the reaction by adding TCA (30% w/v).[1]

-

Hydrolysis: Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.[1]

-

Detection: Centrifuge the plate to pellet any precipitate. Transfer the supernatant to a new plate and add DMAB reagent.[1] Measure the absorbance at 480 nm to quantify the amount of kynurenine produced.[1]

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Workflow for the cell-free IDO1 enzymatic assay.

Cell-Based IDO1 Functional Assay

This assay measures the inhibition of IDO1 activity within a cellular context, providing insights into the compound's cell permeability and activity on the endogenously expressed enzyme.

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., SKOV-3, HeLa).[8]

-

Cell culture medium (e.g., McCoy's 5A or DMEM) with fetal bovine serum (FBS).

-

Interferon-gamma (IFN-γ) for IDO1 induction.[8]

-

This compound (test compound).

-

Epacadostat or other known IDO1 inhibitor (positive control).

-

Reagents for kynurenine detection (as in the enzymatic assay).

-

96-well cell culture plates.

-

CO2 incubator.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[2]

-

IDO1 Induction: Treat the cells with IFN-γ (e.g., 100 ng/mL) for 24 hours to induce the expression of the IDO1 enzyme.[2]

-

Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of this compound or a control inhibitor.[2]

-

Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.[2]

-

Sample Collection: Collect the cell culture supernatant.[1]

-

Kynurenine Measurement: Measure the kynurenine concentration in the supernatant using the TCA and DMAB method as described in the enzymatic assay protocol.[1][2]

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of kynurenine production inhibition against the compound concentration.

Caption: Workflow for the cell-based IDO1 functional assay.

Data Presentation

The inhibitory potency of this compound should be quantified and presented as IC50 values. The following table provides an example of how to summarize and compare the data obtained from the in vitro assays.

| Compound | Assay Type | Cell Line (for cell-based assay) | IC50 (nM) |

| This compound | Enzymatic | N/A | e.g., 10 |

| This compound | Cell-Based | SKOV-3 | e.g., 50 |

| Epacadostat (Control) | Enzymatic | N/A | ~15.3[2] |

| Epacadostat (Control) | Cell-Based | SKOV-3 | ~18[2] |

| BMS-986205 (Control) | Enzymatic | N/A | ~9.5[2] |

| BMS-986205 (Control) | Cell-Based | SKOV-3 | ~8[2] |

Note: The example IC50 values for this compound are hypothetical and should be replaced with experimentally determined values. The control values are based on published data for the known IDO1 inhibitors epacadostat and BMS-986205.[2]

Conclusion

The described protocols provide a robust framework for the in vitro characterization of this compound. By employing both cell-free and cell-based assays, researchers can obtain a comprehensive understanding of the compound's inhibitory activity against the IDO1 enzyme and its functional effects in a cellular environment. This information is crucial for the further development of this compound as a potential therapeutic agent.

References

- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: HPLC-Based Quantification of Kynurenine in the Presence of IDO1-IN-18

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantification of kynurenine, a key metabolite in the tryptophan degradation pathway, in the presence of the Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, IDO1-IN-18. The method is designed for researchers, scientists, and drug development professionals working on IDO1 inhibition assays. The protocol outlines the enzymatic reaction, sample preparation, and a robust High-Performance Liquid Chromatography (HPLC) method for the accurate measurement of kynurenine.

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step of tryptophan catabolism, converting L-tryptophan to N-formylkynurenine, which is rapidly hydrolyzed to kynurenine.[1][2] The IDO1 pathway is a critical regulator of immune responses, and its upregulation is implicated in various pathologies, including cancer and autoimmune diseases.[3] Consequently, IDO1 has emerged as a significant therapeutic target, leading to the development of numerous inhibitors.

This compound is a potent inhibitor of IDO1, and its efficacy is typically assessed by measuring the reduction in kynurenine production in enzymatic or cell-based assays. Accurate quantification of kynurenine is therefore essential for evaluating the inhibitory potential of compounds like this compound. HPLC coupled with UV detection is a widely used, reliable, and sensitive method for this purpose.[1][4] This document provides a comprehensive guide to performing an IDO1 inhibition assay with this compound and subsequently quantifying the kynurenine produced using HPLC.

Signaling Pathway

The catabolism of tryptophan via the kynurenine pathway is initiated by the enzyme IDO1. Tryptophan is converted to N-formylkynurenine, which is then rapidly transformed into kynurenine. Kynurenine can be further metabolized into several downstream products. IDO1 inhibitors, such as this compound, block the initial enzymatic conversion of tryptophan, thereby reducing the production of kynurenine and subsequent metabolites.

Experimental Workflow

The experimental workflow for assessing the inhibitory activity of this compound involves several key stages, from the initial enzymatic reaction to the final data analysis. The process begins with setting up the IDO1 enzyme assay with varying concentrations of the inhibitor. Following incubation, the reaction is terminated, and the samples are prepared for HPLC analysis. The HPLC system separates kynurenine from other reaction components, and its concentration is determined based on a standard curve.

Protocols

IDO1 Enzyme Inhibition Assay

This protocol is adapted from established methods for measuring IDO1 activity.[1]

Materials:

-

Recombinant human IDO1 enzyme

-

This compound

-

L-Tryptophan

-

Potassium phosphate buffer (50 mM, pH 6.5)

-

Ascorbic acid

-

Methylene blue

-

Catalase

-

Trichloroacetic acid (TCA), 30% (w/v)

-

DMSO (for dissolving inhibitor)

-

Microcentrifuge tubes or 96-well plates

Procedure:

-

Prepare a stock solution of this compound in DMSO. Further dilute in the assay buffer to desired concentrations.

-

Prepare the IDO1 reaction mixture in potassium phosphate buffer (pH 6.5) containing 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

-

In microcentrifuge tubes or a 96-well plate, add the IDO1 reaction mixture.

-

Add the desired concentration of this compound or vehicle (DMSO) to the respective tubes/wells.

-

Add the recombinant IDO1 enzyme to all tubes/wells except for the no-enzyme control.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding L-tryptophan (final concentration, e.g., 400 µM).

-

Incubate the reaction at 37°C for 30-60 minutes.

-

Terminate the reaction by adding 20 µL of 30% (w/v) TCA.

-

To hydrolyze the N-formylkynurenine product to kynurenine, incubate the samples at 50°C for 30 minutes.[1]

-

Centrifuge the samples at 2500 x g for 15 minutes at 20°C to pellet the precipitated protein.[1]

-

Carefully collect the supernatant for HPLC analysis.

HPLC Method for Kynurenine Quantification

Instrumentation and Columns:

Method Development with this compound: Before analyzing the experimental samples, it is crucial to perform the following preliminary HPLC runs to ensure no interference from the inhibitor:

-

Kynurenine Standard: Inject a known concentration of kynurenine standard to determine its retention time.

-

This compound Standard: Inject a solution of this compound at the highest concentration used in the assay to determine its retention time and check for any absorbance at 360 nm.

-

Co-injection: Inject a mixture of kynurenine and this compound standards to confirm baseline separation between the two peaks.

If co-elution occurs, the HPLC method (e.g., gradient, mobile phase composition) must be optimized to achieve separation.

HPLC Parameters: The following table summarizes typical HPLC parameters for kynurenine analysis from the literature. These can be used as a starting point for method development.

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Reverse phase C18 (4.5 mm x 15 cm)[1] | XBridge® C18 (4.6 mm x 250 mm, 3.5 µm)[2] | C18 (e.g., Phenomenex, 50 mm x 4.6 mm) |

| Mobile Phase A | 10 mM Ammonium Acetate in Water | 15 mM Sodium Acetate in Water (pH 4.0)[2] | 0.1% Formic Acid in Water |

| Mobile Phase B | Methanol[1] | Acetonitrile[2] | Acetonitrile |

| Gradient/Isocratic | Isocratic (10% Methanol)[1] | Isocratic (8% Acetonitrile)[2] | Gradient (e.g., 0-100% Acetonitrile) |

| Flow Rate | 1.0 mL/min (example) | 1.1 mL/min[2] | 0.5-1.0 mL/min |

| Detection | UV at 360 nm[1] | UV at 360 nm[2] | UV or MS |

| Injection Volume | 20-100 µL | 100 µL[2] | 5-50 µL |

| Kynurenine Retention Time | Varies with conditions | ~5.6 min[2] | Varies with conditions |

Procedure:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Prepare a series of kynurenine standards of known concentrations in the assay buffer.

-

Inject the standards to generate a standard curve by plotting peak area against concentration.

-

Inject the supernatants from the enzymatic assay samples.

-

Record the peak area for kynurenine in each sample.

Data Presentation and Analysis

The concentration of kynurenine in the experimental samples is calculated using the linear regression equation from the kynurenine standard curve.

The percentage of IDO1 inhibition by this compound is calculated as follows:

% Inhibition = [1 - (Kynurenine concentration in test sample / Kynurenine concentration in vehicle control)] x 100

An IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the % inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Summary:

| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range |

| L-Kynurenine | 12.9 nM | 43.0 nM | 0.05 - 10 µM (Typical) |

Note: LOD, LOQ, and linearity will vary depending on the specific HPLC system and method parameters and should be determined during method validation.

Conclusion

This application note provides a framework for a reliable and reproducible HPLC-based method to measure kynurenine in the context of an IDO1 inhibition assay using this compound. Adherence to the described protocols, including the crucial step of ensuring chromatographic separation of kynurenine from the inhibitor, will enable accurate determination of the inhibitory potency of this compound and other related compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fluorescence-Based IDO1 Inhibition Assay Featuring Ido1-IN-18

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1][2][3][4] In the context of oncology, elevated IDO1 activity within the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, collectively known as kynurenines.[5] This creates an immune-tolerant environment that allows cancer cells to evade detection and destruction by the immune system. Consequently, inhibiting IDO1 has emerged as a promising therapeutic strategy in cancer immunotherapy.[6][7][8]

These application notes provide a detailed protocol for a fluorescence-based assay to determine the inhibitory potential of novel compounds, such as Ido1-IN-18, against the IDO1 enzyme. The assay is based on the enzymatic conversion of L-tryptophan to N-formylkynurenine, which is subsequently detected by a fluorogenic probe.

IDO1 Signaling Pathway

The canonical IDO1 pathway involves the enzymatic degradation of L-tryptophan. This process not only depletes a crucial amino acid for T-cell proliferation but also generates bioactive metabolites that actively suppress immune responses.